molecular formula C23H44O2 B093431 Amyl oleate CAS No. 142-57-4

Amyl oleate

Cat. No. B093431
CAS RN: 142-57-4
M. Wt: 352.6 g/mol
InChI Key: YEUKJHYLBPPSQJ-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amyl oleate is a fatty acid ester that is commonly used in the pharmaceutical industry. It is synthesized by the reaction of oleic acid with amyl alcohol. Amyl oleate is used as a solvent, emulsifier, and lubricant in various pharmaceutical formulations. It is also used as a carrier oil in the production of perfumes and cosmetics.

Mechanism of Action

The mechanism of action of amyl oleate is not fully understood. However, it is believed to act by enhancing the solubility and bioavailability of drugs. It may also have direct pharmacological effects due to its anti-inflammatory, antioxidant, and antimicrobial properties.
Biochemical and Physiological Effects:
Amyl oleate has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties by scavenging free radicals. Additionally, it has been found to have antimicrobial activity against various microorganisms.

Advantages and Limitations for Lab Experiments

Amyl oleate has several advantages for use in lab experiments. It is a non-toxic and biodegradable solvent that is easy to handle. It also has the ability to enhance the solubility and bioavailability of poorly soluble drugs. However, its use may be limited by its relatively high cost compared to other solvents.

Future Directions

There are several potential future directions for research on amyl oleate. One area of research could focus on its potential use as a drug delivery system for poorly soluble drugs. Another area of research could focus on its potential use as a natural preservative in the food and cosmetic industries. Additionally, further studies could be conducted to better understand its mechanism of action and potential pharmacological effects.

Synthesis Methods

The synthesis of amyl oleate involves the reaction of oleic acid with amyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction takes place in a round-bottom flask under reflux conditions. The resulting product is then purified by distillation.

Scientific Research Applications

Amyl oleate has been extensively studied for its potential use in the pharmaceutical industry. It has been found to have various pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been found to have potential as a drug delivery system due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.

properties

CAS RN

142-57-4

Product Name

Amyl oleate

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

pentyl (Z)-octadec-9-enoate

InChI

InChI=1S/C23H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(24)25-22-20-6-4-2/h12-13H,3-11,14-22H2,1-2H3/b13-12-

InChI Key

YEUKJHYLBPPSQJ-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCC

Other CAS RN

58930-03-3
142-57-4

Origin of Product

United States

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